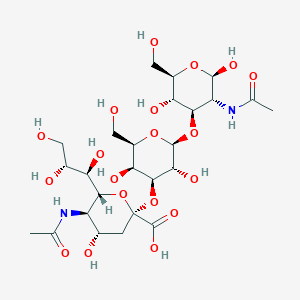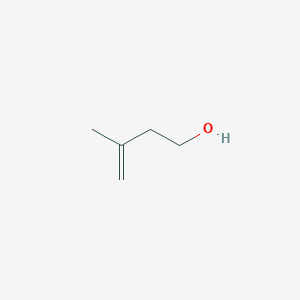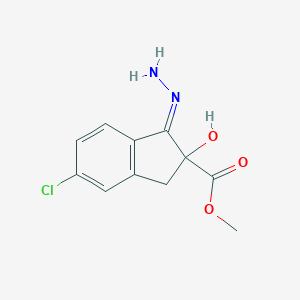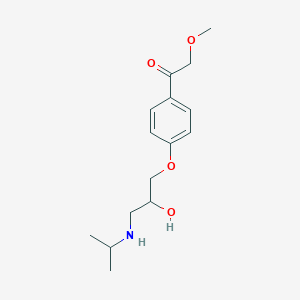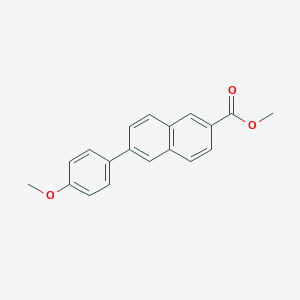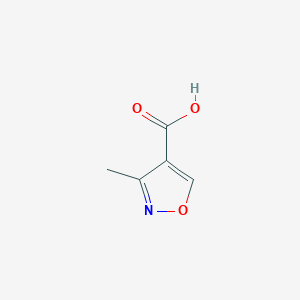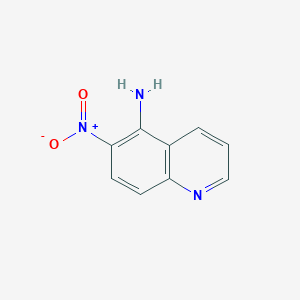
8-(Benzyloxy)guanosine
Overview
Description
8-(Benzyloxy)guanosine is a chemically modified nucleoside derivative of guanosine, where a benzyloxy group is attached to the eighth position of the guanine base. This modification alters the physicochemical and biological properties of the nucleoside, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
8-(Benzyloxy)guanosine is a derivative of guanosine, a purine nucleoside. Guanosine and its derivatives are known to interact with several targets, including G-proteins and adenosine receptors . In the central nervous system (CNS), guanosine acts as a neuromodulator, mediating several cellular processes, including cell growth, differentiation, and survival .
Mode of Action
Guanosine and its derivatives are known to exert their effects through various intracellular signaling pathways . For instance, the effect of guanosine on cell proliferation is dependent on the increase in cyclic AMP (cAMP) levels . Guanosine also interacts with adenosine receptors, which are composed of four different G-protein-coupled receptors (GPCRs) .
Biochemical Pathways
Guanosine and its derivatives are involved in several biochemical pathways. They are necessary for the maintenance of important intracellular processes, such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . Guanosine also modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), improves mitochondrial function, and presents anti-inflammatory properties .
Pharmacokinetics
It’s known that guanosine derivatives containing bulky substituents at the 8 position, like this compound, are known to adopt a syn conformation of the n-glycoside bond . This conformation might influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Guanosine has been shown to exert protective effects in several models of neurotoxicity or neurological disorders . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . Guanosine treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive, and motor function .
Action Environment
The action of this compound, like other guanosine derivatives, can be influenced by various environmental factors. For instance, the presence of 8-substituted guanosine derivatives significantly decreased the thermodynamic stability of RNA duplexes . Moreover, the presence of these derivatives decreased mismatch discrimination . These findings suggest that the cellular environment and conditions can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
8-(Benzyloxy)guanosine has been synthesized and incorporated into oligoribonucleotides to investigate their influence on the thermodynamic stability of RNA duplexes . The benzyloxy substituent is an electron-donating group, which decreases the rate of depurination in the monomers, as confirmed by N-glycoside bond stability assessments .
Cellular Effects
The presence of this compound derivatives has been shown to significantly decrease the thermodynamic stability of RNA duplexes . Moreover, these derivatives decrease mismatch discrimination, which could potentially influence cell function by affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with adenosine receptors (A1R and A2AR), including the A1R-A2AR heteromer . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, guanosine, a related compound, has been shown to have neuroprotective effects in animal models of chronic hepatic encephalopathy when administered at a dosage of 7.5 mg/kg .
Subcellular Localization
Given its role in influencing the thermodynamic stability of RNA duplexes, it’s likely that it localizes to areas of the cell where RNA synthesis and processing occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)guanosine typically involves the reaction of guanosine with benzyl alcohol under appropriate reaction conditions. Chemical reagents and catalysts may be used to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethyl sulfoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 8-(Benzyloxy)guanosine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol.
Scientific Research Applications
8-(Benzyloxy)guanosine has several scientific research applications, including:
Comparison with Similar Compounds
8-Methoxyguanosine: Another guanosine derivative with a methoxy group at the eighth position.
8-Bromoguanosine: A guanosine derivative with a bromine atom at the eighth position. It is used in similar studies but has different physicochemical properties.
Uniqueness: 8-(Benzyloxy)guanosine is unique due to the bulky benzyloxy group, which significantly impacts the stability and conformation of nucleic acids. This makes it a valuable tool for studying the effects of large substituents on nucleoside properties and their interactions with other biomolecules .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSGUQLXDMZREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959516 | |
| Record name | 8-(Benzyloxy)-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3868-36-8 | |
| Record name | NSC90391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Benzyloxy)-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


